molecular formula C17H15ClN4O2 B13770650 quinolin-8-yl 4-(diaminomethylideneamino)benzoate;hydrochloride CAS No. 89022-10-6

quinolin-8-yl 4-(diaminomethylideneamino)benzoate;hydrochloride

Cat. No.: B13770650
CAS No.: 89022-10-6
M. Wt: 342.8 g/mol
InChI Key: NDYCBIDEOLYARQ-UHFFFAOYSA-N
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Description

Quinolin-8-yl 4-(diaminomethylideneamino)benzoate;hydrochloride is a compound with a complex structure that includes both quinoline and benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 4-(diaminomethylideneamino)benzoate typically involves the reaction of quinoline derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of quinoline-8-sulfonyl chloride and p-aminoethylbenzoate in pyridine and dichloromethane at room temperature, followed by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-(diaminomethylideneamino)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yl benzoate derivatives, while reduction could produce various amine-substituted quinoline compounds.

Mechanism of Action

The mechanism of action of quinolin-8-yl 4-(diaminomethylideneamino)benzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinolin-8-yl 4-(diaminomethylideneamino)benzoate is unique due to its specific combination of quinoline and benzoate moieties, which confer distinct chemical and biological properties.

Properties

CAS No.

89022-10-6

Molecular Formula

C17H15ClN4O2

Molecular Weight

342.8 g/mol

IUPAC Name

quinolin-8-yl 4-(diaminomethylideneamino)benzoate;hydrochloride

InChI

InChI=1S/C17H14N4O2.ClH/c18-17(19)21-13-8-6-12(7-9-13)16(22)23-14-5-1-3-11-4-2-10-20-15(11)14;/h1-10H,(H4,18,19,21);1H

InChI Key

NDYCBIDEOLYARQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)N=C(N)N)N=CC=C2.Cl

Origin of Product

United States

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